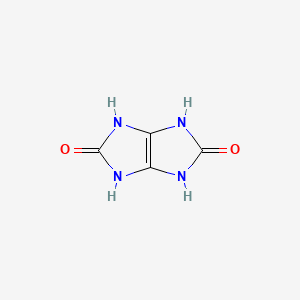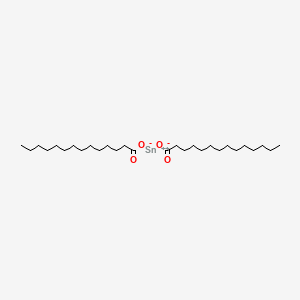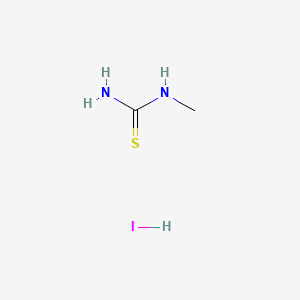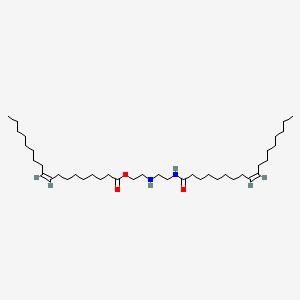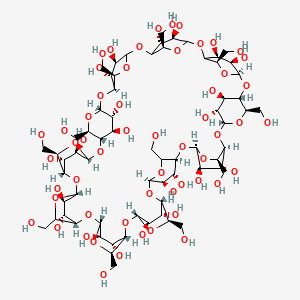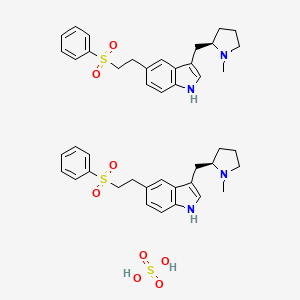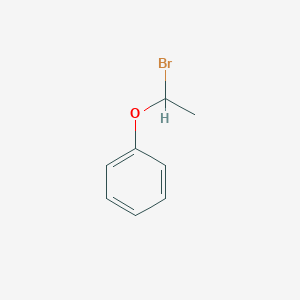
Bromoethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoethoxybenzene, also known as (2-Bromoethoxy)benzene, is an organic compound with the molecular formula C8H9BrO. It is a derivative of benzene where a bromoethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethoxybenzene can be synthesized through the bromination of ethoxybenzene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxy group .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the etherification of p-bromophenol with diethyl sulfate. This method provides a high yield of the desired product and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Bromoethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form ethoxybenzene.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide (NaOH): Used for nucleophilic substitution reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted bromoethoxybenzenes.
Oxidation Reactions: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction Reactions: Formation of ethoxybenzene.
Scientific Research Applications
Bromoethoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of bromoethoxybenzene involves its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-ethoxybenzene
- 2-Bromoethyl phenyl ether
- 2-Phenoxyethyl bromide
Uniqueness
Bromoethoxybenzene is unique due to its specific substitution pattern and the presence of both bromo and ethoxy groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
28106-10-7 |
|---|---|
Molecular Formula |
C8H9BrO |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
1-bromoethoxybenzene |
InChI |
InChI=1S/C8H9BrO/c1-7(9)10-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
WFPDYYHUULCORF-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



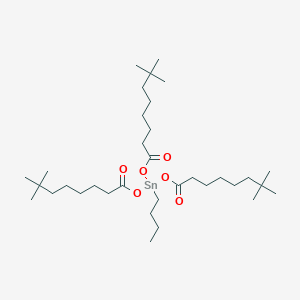

![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


